molecular formula C7H13NO B8681073 (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane

(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B8681073
M. Wt: 127.18 g/mol
InChI Key: DVVZRIIREIUXSR-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-3-Oxa-9-azabicyclo[3.3.1]nonane is a bicyclic scaffold featuring a 3-oxygen and 9-nitrogen heteroatom arrangement within a fused [3.3.1] ring system. Its stereochemistry at positions 1R and 5S is critical for its pharmacological and synthetic relevance. This compound serves as a core structure for derivatives with diverse biological activities, including receptor modulation and catalytic applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H13NO/c1-2-6-4-9-5-7(3-1)8-6/h6-8H,1-5H2/t6-,7+

InChI Key

DVVZRIIREIUXSR-KNVOCYPGSA-N

Isomeric SMILES

C1C[C@@H]2COC[C@H](C1)N2

Canonical SMILES

C1CC2COCC(C1)N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Scaffolds

3,7-Diazabicyclo[3.3.1]nonane (Bispidine)

  • Structure : Contains two nitrogen atoms at positions 3 and 5.
  • Key Differences :
    • Lacks the oxygen atom present in the target compound.
    • Exhibits greater synthetic accessibility via double Mannich reactions compared to the oxygen-containing scaffold .
  • Biological Activity :
    • High affinity for nicotinic acetylcholine receptors (nAChRs) .
    • Antiarrhythmic and antithrombotic properties .
  • Flexibility : Acyclic HBA (hydrogen bond acceptor) motifs in bispidine derivatives allow conformational flexibility, unlike rigid cytisine analogs .
Table 1: Comparison of 3-Oxa-9-azabicyclo[3.3.1]nonane and 3,7-Diazabicyclo[3.3.1]nonane
Feature (1R,5S)-3-Oxa-9-azabicyclo[3.3.1]nonane 3,7-Diazabicyclo[3.3.1]nonane
Heteroatoms O at C3, N at C9 N at C3 and C7
Synthetic Accessibility Moderate (requires multi-step routes) High (via Mannich reactions)
Receptor Affinity Dopamine D3, sigma-2 nAChR

9-Azabicyclo[3.3.1]nonane Derivatives

  • Structure : Contains a single nitrogen atom at position 8.
  • Key Differences :
    • Lacks the oxygen atom, altering electronic properties.
    • Derivatives show cytotoxic activity and sigma-2 receptor affinity .
  • Catalytic Applications: The nitroxyl radical derivative (ABNO) acts as a potent organocatalyst, outperforming TEMPO in alcohol oxidation due to reduced steric hindrance .
Table 2: Functional Comparison with 9-Azabicyclo[3.3.1]nonane Derivatives
Derivative Key Substituents Activity/Application Reference
ABNO (N-oxyl radical) N-O• group Catalytic oxidation of alcohols
Haliclonin A analog Marine alkaloid core Cytotoxic activity

Morphan (2-Azabicyclo[3.3.1]nonane) Scaffolds

  • Structure : Nitrogen at position 2 instead of 9.
  • Key Differences: Opioid receptor ligands (e.g., morphine analogs) rely on nitrogen positioning and stereochemistry for activity . Example: (1R,5S,9R)-(-)-5-(3-Hydroxyphenyl)-9-methyl-2-azabicyclo[3.3.1]nonane shows subnanomolar µ-opioid affinity (Ki = 0.63 nM) .
Table 3: Opioid Receptor Affinity of Selected Bicyclic Compounds
Compound µ-Opioid Ki (nM) δ-Opioid Ki (nM) Reference
(1R,5S,9R)-(-)-9-Methyl derivative 0.63 1.2
(1R,5S)-3-Oxa-9-azabicyclo[3.3.1]nonane Not reported Not reported

Selenium and Sulfur Analogues

  • Structure : Replacement of oxygen/nitrogen with selenium or sulfur.
  • Key Differences: 2,6-Dichloro-9-selenabicyclo[3.3.1]nonane exhibits >100x stronger anchimeric assistance than sulfur/nitrogen analogs, enhancing nucleophilic substitution rates .

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